6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline
Description
Properties
IUPAC Name |
6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQPQOHQSKMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with 2-chloro-6-(trifluoromethyl)quinazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced benzimidazoloquinazolines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Introduction to 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline
The compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and solubility. Quinazoline derivatives, including those containing benzimidazole moieties, have been extensively studied for their pharmacological properties.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation, such as the ERK1/2 pathway and tubulin polymerization .
- Case Study : A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 80 |
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can exhibit anti-inflammatory properties:
- Inhibition Studies : Compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a potential lead compound in oncology.
- Infectious Diseases : The antimicrobial properties suggest possible applications in treating bacterial infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer research, it might inhibit specific kinases or disrupt DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2.1 Antimicrobial Activity
- Compound 82 (6-arylbenzimidazolo[1,2-c]quinazoline): Exhibited MIC values of 2.5–10 µg/mL against bacterial and fungal strains, outperforming standard drugs like Ampicillin and Ketoconazole .
- Linear Imidazo[4,5-g]quinazoline (83) : Demonstrated potent enzyme inhibition (IC₅₀ = 0.008 nM), attributed to its linear geometry and electron-donating substituents .
2.2.2 Anticancer Activity
- 6-(2,6-Dichlorophenyl) Derivative : Showed 98.2% inhibition of HeLa cells (cervical cancer) with an IC₅₀ of 6.4 µM, surpassing the standard drug Etoposide .
- Polycarbo-Substituted Imidazo[1,2-c]quinazolines : Moderate cytotoxicity against MCF-7 and HeLa cells, highlighting the importance of halogen substituents for activity .
2.2.3 Anti-Inflammatory Activity
2.2.4 Anti-Tubercular Activity
- 6-Propyl and 2-Methyl-6-propyl Derivatives : Identified as potent anti-tubercular agents in a screen of 32 benzimidazoloquinazolines .
Structure-Activity Relationships (SAR)
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antimicrobial and anticancer activity by improving target binding and membrane permeability .
- Ring Geometry : Linear imidazo[4,5-g]quinazolines exhibit superior enzyme inhibition compared to angular isomers .
- Hydrogen Bonding : Crystallographic data for 6-(2-fluorophenyl)-dihydrobenzimidazoloquinazoline reveal N–H⋯N and C–H⋯F interactions, which may stabilize biological target interactions .
Biological Activity
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the trifluoromethyl group and benzimidazole framework, suggest a promising profile for therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 70371-94-7
- Molecular Formula : C14H8F3N5
- Molecular Weight : 305.24 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic fluorination methods.
Anticancer Properties
Recent studies have indicated that derivatives of benzimidazole and quinazoline exhibit significant anticancer activity. For instance:
- Case Study 1 : A study evaluated a series of quinazoline derivatives against various cancer cell lines, revealing that compounds similar to this compound showed potent inhibition of cell proliferation in pancreatic and prostate cancer models. Specifically, certain derivatives demonstrated IC50 values in the nanomolar range against MDA-MB-468 (breast cancer) and HL-60 (leukemia) cell lines, suggesting effective cytotoxicity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as EGFR and Src kinase pathways, which are crucial for tumor growth and metastasis. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Case Study 2 : In vitro assays demonstrated that modifications on the benzimidazole framework led to enhanced activity against Gram-negative bacteria such as E. coli, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics like Gentamicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity to biological targets |
| Benzimidazole Core | Provides stability and potential for multiple interactions with enzymes/receptors |
| Quinazoline Framework | Contributes to anticancer properties through inhibition of kinase activity |
Research Findings
Several studies have highlighted the significance of this compound in drug development:
- Antiproliferative Studies : Compounds related to this compound have shown a broad spectrum of antiproliferative activity across various cancer cell lines, indicating their potential as lead compounds in anticancer therapy .
- Antibacterial Studies : The compound's derivatives have been tested against both Gram-positive and Gram-negative bacteria, with promising results indicating their potential as new antimicrobial agents .
Q & A
Q. What is the structural significance of the benzimidazolo[1,2-c]quinazoline scaffold, and how does the trifluoromethyl group influence its properties?
The benzimidazolo[1,2-c]quinazoline core combines a benzimidazole and quinazoline moiety, creating a planar, aromatic system that enhances π-π stacking interactions with biological targets. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets. Structural analogs, such as 6-(2-fluorophenyl) derivatives, have demonstrated enhanced crystallinity and bioactivity due to halogen substituents .
Q. What are the standard synthetic routes for 6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline, and what catalysts are commonly employed?
A CuI-catalyzed intramolecular N-arylation is a key method, utilizing (bromophenyl)iodonium salts and o-cyanoaniline precursors. This approach achieves cyclization under mild conditions (e.g., 80°C, 12 h) with yields up to 85% . Alternative routes involve condensation reactions between o-aminophenylbenzimidazole and aldehydes (e.g., o-fluorobenzaldehyde) in ethanol with acetic acid catalysis, followed by recrystallization to isolate pure crystals .
Q. How is crystallographic data obtained for this compound, and what structural parameters are critical for analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of a related derivative showed unit cell parameters a = 8.7344 Å, b = 13.623 Å, c = 13.356 Å, and β = 99.78°. Hydrogen atoms are modeled using riding coordinates, and refinement typically achieves R values < 0.06 .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of 6-substituted benzimidazoloquinazolines?
Catalyst screening (e.g., CuI vs. Pd-based systems) and solvent optimization are critical. For instance, replacing ethanol with DMF in CuI-catalyzed reactions increases reaction rates but may reduce purity. Microwave-assisted synthesis and flow chemistry have also been explored to enhance efficiency .
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antihypertensive effects)?
Discrepancies often arise from substituent positioning and assay conditions. For example, 6-(2-fluorophenyl) derivatives show antihypertensive activity via angiotensin-converting enzyme inhibition, while 6-CF₃ analogs exhibit antitumor effects through topoisomerase II inhibition. Dose-response profiling and isoform-specific assays are recommended to clarify mechanisms .
Q. How can computational methods predict the electronic properties of trifluoromethyl-substituted derivatives?
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the -CF₃ group lowers the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated analogs, enhancing electrophilicity. Molecular docking studies (e.g., AutoDock Vina) further correlate substituent effects with binding energies to kinase targets .
Q. What crystallographic challenges arise when analyzing halogenated derivatives, and how are they addressed?
Fluorine’s low electron density complicates X-ray data collection. High-intensity radiation (e.g., synchrotron sources) and low-temperature (100 K) measurements improve resolution. For example, a 6-fluoro derivative required multi-scan absorption correction (Tmin/max = 0.899/0.991) to refine anisotropic displacement parameters .
Methodological Tables
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst/Solvent | Yield (%) | Key Reference |
|---|---|---|---|
| CuI-catalyzed N-arylation | CuI, DMF, 80°C | 85 | |
| Aldehyde condensation | Ethanol, acetic acid | 70 |
Q. Table 2: Crystallographic Data for 6-Substituted Derivatives
| Parameter | 6-CF₃ Derivative | 6-F Derivative |
|---|---|---|
| Space group | P2₁/c | P2₁/c |
| a (Å) | 8.7344 | 8.7344 |
| β (°) | 99.78 | 99.78 |
| R factor | 0.054 | 0.054 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
